molecular formula C9H18N2O2 B14401350 1-Ethyl-2-(nitromethyl)azepane CAS No. 88301-44-4

1-Ethyl-2-(nitromethyl)azepane

Katalognummer: B14401350
CAS-Nummer: 88301-44-4
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: QEDFTJUFHUEYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-(nitromethyl)azepane is an organic compound with the molecular formula C9H18N2O2 It features a seven-membered ring structure with an ethyl group and a nitromethyl group attached to the azepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(nitromethyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Nitration: The nitromethyl group can be introduced through nitration reactions using nitrating agents such as nitric acid or nitronium tetrafluoroborate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-2-(nitromethyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitroalkanes or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Nitroalkanes and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-(nitromethyl)azepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-(nitromethyl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-(nitromethyl)azepane can be compared with other similar compounds, such as:

    1-Methyl-2-(nitromethyl)azepane: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-2-(aminomethyl)azepane: Similar structure but with an aminomethyl group instead of a nitromethyl group.

    1-Ethyl-2-(hydroxymethyl)azepane: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.

Eigenschaften

CAS-Nummer

88301-44-4

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

1-ethyl-2-(nitromethyl)azepane

InChI

InChI=1S/C9H18N2O2/c1-2-10-7-5-3-4-6-9(10)8-11(12)13/h9H,2-8H2,1H3

InChI-Schlüssel

QEDFTJUFHUEYMX-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCCCC1C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.